molecular formula C21H35NO7 B4001150 N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4001150
M. Wt: 413.5 g/mol
InChI Key: CMBVHBPTRPIXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including phenoxy, ethoxy, and amine groups, which contribute to its diverse reactivity and utility.

Scientific Research Applications

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future research directions for this compound would depend on its current uses and the results of any previous studies. Potential areas of interest could include exploring its uses in organic synthesis, studying its physical and chemical properties, or investigating its potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: The reaction of tert-butyl-6-methylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.

    Ethoxylation: The phenoxy intermediate is then reacted with ethylene oxide to introduce the ethoxy groups.

    Amination: The ethoxylated intermediate is further reacted with an amine, such as 3-methoxypropan-1-amine, under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(2-tert-butylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine
  • N-[2-[2-(2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine
  • N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-ethoxypropan-1-amine

Uniqueness

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to the presence of both tert-butyl and methyl groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO3.C2H2O4/c1-16-8-6-9-17(19(2,3)4)18(16)23-15-14-22-13-11-20-10-7-12-21-5;3-1(4)2(5)6/h6,8-9,20H,7,10-15H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBVHBPTRPIXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCCOCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 2
Reactant of Route 2
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 4
Reactant of Route 4
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.